molecular formula C14H16N4O2S B11650730 N-(4-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide

N-(4-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide

Cat. No.: B11650730
M. Wt: 304.37 g/mol
InChI Key: CBKLQLVHOLSYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide is a chemical compound with the following structural formula:

C24H21N5OS3\text{C}_{24}\text{H}_{21}\text{N}_5\text{OS}_3 C24​H21​N5​OS3​

It belongs to the class of thiazole derivatives and exhibits interesting biological properties. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes: The synthetic route for N-(4-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide involves the condensation of appropriate precursors. Unfortunately, specific details on the synthetic pathway are scarce due to its rarity and uniqueness .

Industrial Production: As of now, there is no established industrial-scale production method for this compound. Researchers primarily synthesize it in the laboratory for specialized studies.

Chemical Reactions Analysis

Reactivity: N-(4-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide may undergo various reactions, including oxidation, reduction, and substitution. detailed studies are limited.

Common Reagents and Conditions: Common reagents used in its reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acid catalysts. The specific conditions depend on the desired transformation.

Major Products: The major products formed during its reactions are not well-documented. Further research is needed to explore its reactivity comprehensively.

Scientific Research Applications

Biology and Medicine: Although limited, preliminary studies suggest its antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi . Further investigations are necessary to uncover its full biological potential.

Industry: Due to its rarity, industrial applications remain unexplored. its unique structure may inspire novel materials or pharmaceuticals.

Mechanism of Action

The exact mechanism by which N-(4-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide exerts its effects remains unknown. Further studies are essential to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

N-(4-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide stands out due to its unique structure. Unfortunately, there are no closely related compounds with identical features. Its distinct properties make it an intriguing subject for further investigation.

Remember that this compound’s rarity contributes to the limited information available

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

N-[4-[2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]acetamide

InChI

InChI=1S/C14H16N4O2S/c1-3-13-16-14(18-17-13)21-8-12(20)10-4-6-11(7-5-10)15-9(2)19/h4-7H,3,8H2,1-2H3,(H,15,19)(H,16,17,18)

InChI Key

CBKLQLVHOLSYHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.